2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE
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Overview
Description
2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is a complex organic compound that features both an imidazole ring and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE typically involves the condensation of 4-toluidine with ethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-(3-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE
- 2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)PROPANOATE
Uniqueness
2-OXO-2-(4-TOLUIDINO)ETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE is unique due to its specific structural features, such as the presence of both an imidazole ring and a propanoate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-2-4-11(5-3-10)17-13(19)9-22-14(20)7-6-12-8-16-15(21)18-12/h2-5,8H,6-7,9H2,1H3,(H,17,19)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJZAYDQUWIFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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